3-methyl-1H-indole-7-carboxylic Acid
Overview
Description
3-Methyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring .
- Another method involves the oxidation of 3-methylindole-7-carboxaldehyde using alkaline potassium permanganate .
Industrial Production Methods:
- Industrial synthesis often employs the Fischer indole synthesis due to its efficiency and high yield. The reaction is typically carried out under reflux conditions with methanesulfonic acid as a catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions is commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
- Oxidation and reduction reactions yield various oxidized and reduced derivatives, respectively. Substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
3-Methyl-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-indole-7-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
- 1-Methylindole-3-carboxylic acid
- 4-Bromo-1H-indole-7-carboxylic acid
- 5-Bromo-1H-indole-7-carboxylic acid
Comparison:
- 3-Methyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
3-methyl-1H-indole-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-7(6)3-2-4-8(9)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBUIYSIBOIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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